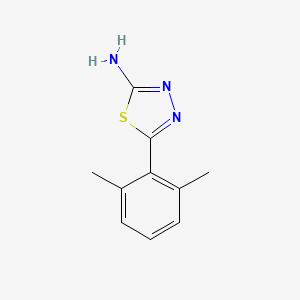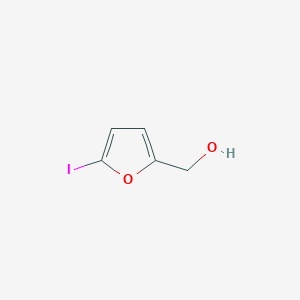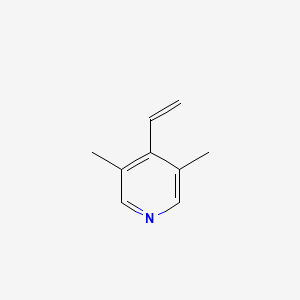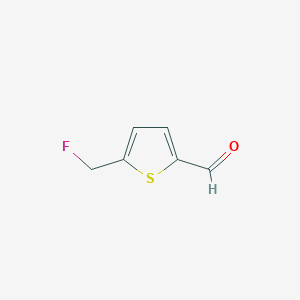![molecular formula C16H19NNa2O6S B13700578 Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate](/img/structure/B13700578.png)
Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate is a complex organic compound with the molecular formula C16H19NO6SNa2 and a molecular weight of 399.37 . This compound is known for its unique structure, which includes a quinoline core substituted with hydroxy, dimethyl, and sulfonatomethyl groups, making it a valuable molecule in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the hydroxy, dimethyl, and sulfonatomethyl groups. The final step involves the addition of the butanoate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .
化学反应分析
Types of Reactions
Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quinoline core can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The sulfonatomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired products .
Major Products
Major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .
科学研究应用
Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonatomethyl groups play a crucial role in binding to target proteins, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure with a wide range of applications in medicinal chemistry.
4-Hydroxy-2-quinolones: Known for their diverse biological activities and pharmaceutical applications.
Uniqueness
Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized research and industrial applications.
属性
分子式 |
C16H19NNa2O6S |
|---|---|
分子量 |
399.4 g/mol |
IUPAC 名称 |
disodium;4-[7-hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1-yl]butanoate |
InChI |
InChI=1S/C16H21NO6S.2Na/c1-16(2)9-11(10-24(21,22)23)13-6-5-12(18)8-14(13)17(16)7-3-4-15(19)20;;/h5-6,8-9,18H,3-4,7,10H2,1-2H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2 |
InChI 键 |
SHOZJDHUWSGCFK-UHFFFAOYSA-L |
规范 SMILES |
CC1(C=C(C2=C(N1CCCC(=O)[O-])C=C(C=C2)O)CS(=O)(=O)[O-])C.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





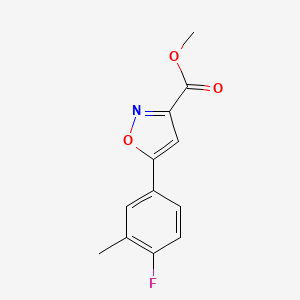
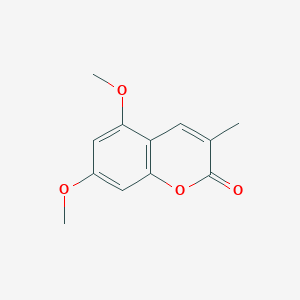
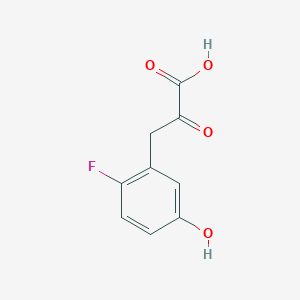
![(E)-4-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyrimidine](/img/structure/B13700535.png)
